1-(2-hydroxy-2-phenylethyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(2-Hydroxy-2-phenylethyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a triazole ring, a phenyl group, and a methoxy group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazole core. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst. The phenyl and methoxy groups are then introduced through subsequent reactions, such as nucleophilic substitution and reduction processes.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Process optimization and quality control are crucial to ensure the consistent production of this compound.
Types of Reactions:
Oxidation: The phenyl group in the compound can undergo oxidation reactions, leading to the formation of phenolic derivatives.
Reduction: The triazole ring can be reduced to form aminotriazole derivatives.
Substitution: The methoxy group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as halides (Cl, Br, I) and alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation: Phenolic derivatives, such as hydroquinone and catechol.
Reduction: Aminotriazole derivatives.
Substitution: Halogenated or alkylated derivatives of the methoxy group.
Scientific Research Applications
This compound has shown promise in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
1-(2-Hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the methoxy group.
N-(3-Methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the phenylethyl group.
1-(2-Hydroxy-2-phenylethyl)-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a different position of the methoxy group.
Uniqueness: The presence of both the phenylethyl and methoxy groups in this compound contributes to its unique chemical and biological properties, distinguishing it from similar compounds.
This comprehensive overview provides a detailed understanding of 1-(2-Hydroxy-2-phenylethyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
1-(2-hydroxy-2-phenylethyl)-N-(3-methoxyphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-25-15-9-5-8-14(10-15)19-18(24)16-11-22(21-20-16)12-17(23)13-6-3-2-4-7-13/h2-11,17,23H,12H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZJMWXTVMDUGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CN(N=N2)CC(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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